2-((4-ethoxyphenyl)amino)-N-(4-methylthiazol-2-yl)thiazole-4-carboxamide
Description
2-((4-Ethoxyphenyl)amino)-N-(4-methylthiazol-2-yl)thiazole-4-carboxamide is a thiazole-based carboxamide derivative featuring a 4-ethoxyphenylamino substituent at the thiazole ring’s 2-position and a 4-methylthiazol-2-yl group as the amide substituent.
Properties
IUPAC Name |
2-(4-ethoxyanilino)-N-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S2/c1-3-22-12-6-4-11(5-7-12)18-16-19-13(9-24-16)14(21)20-15-17-10(2)8-23-15/h4-9H,3H2,1-2H3,(H,18,19)(H,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKSVEQWHURWNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=NC(=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((4-ethoxyphenyl)amino)-N-(4-methylthiazol-2-yl)thiazole-4-carboxamide is a thiazole-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and potential therapeutic applications, particularly focusing on its pharmacological properties.
Chemical Structure and Properties
The compound features a thiazole core, which is known for its diverse biological activities. The presence of the ethoxyphenyl and methylthiazol groups enhances its structural complexity, potentially influencing its interaction with biological targets.
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. A review of various thiazole-based compounds indicates that modifications in their structure can lead to significant variations in cytotoxic activity against different cancer cell lines. For instance, derivatives with specific substitutions on the thiazole ring have shown promising results in inhibiting cancer cell growth.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 (Breast) | 1.61 ± 1.92 | |
| Compound B | HT29 (Colon) | 0.06 | |
| Compound C | SK-OV-3 (Ovarian) | 2.5 |
The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups and specific ring substitutions are crucial for enhancing anticancer activity.
Acetylcholinesterase Inhibition
Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. In vitro assays have demonstrated that certain thiazole derivatives exhibit significant AChE inhibitory activity, indicating their potential as therapeutic agents for cognitive disorders.
Case Studies
- In Vitro Studies : A study synthesized several thiazole derivatives and assessed their AChE inhibition. One compound showed an IC50 value of 2.7 µM, suggesting strong potential for further development against Alzheimer's disease .
- Molecular Docking Studies : Computational studies have elucidated the binding interactions of thiazole compounds with AChE, providing insights into their mechanism of action and stability within the enzyme's active site .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler thiazole derivatives. The characterization of these compounds is crucial to confirm their structure and purity, often employing techniques such as NMR spectroscopy and mass spectrometry .
Future Directions
Despite the promising biological activities associated with thiazole derivatives, there is still limited research specifically targeting this compound. Future studies should focus on:
- In Vivo Evaluations : Assessing the pharmacokinetics and toxicity profiles in animal models.
- Mechanistic Studies : Investigating the detailed mechanisms underlying its biological activities.
- Structure Optimization : Modifying the chemical structure to enhance efficacy and reduce side effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Thiazole Carboxamides
The pharmacological and physicochemical properties of thiazole carboxamides are highly dependent on substituent groups. Below is a comparative analysis of key analogs:
Tautomerism and Stability
- The target compound’s stability may parallel Compound 3c, which exhibits tautomerism between thiazolidinone and dihydrothiazole forms. Such equilibria can influence solubility and biological interactions .
- In contrast, Compound 13e () lacks tautomerism due to its fully aromatic thiazole ring, contributing to higher thermal stability (melting point 157–158°C) .
Pharmacological Implications
- CYP3A4 Inhibition : Analogs like 13e and 13f () show potent CYP3A4 inhibition, suggesting that the target compound’s 4-methylthiazole group may similarly modulate enzyme interactions .
- Anticancer Activity : Trimethoxyphenyl-substituted analogs (e.g., 5 ) exhibit microtubule-disrupting effects, while the ethoxy group in the target compound may enhance membrane permeability .
Key Research Findings and Data
Table 1: Physicochemical Properties of Selected Thiazole Carboxamides
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly used to prepare 2-((4-ethoxyphenyl)amino)-N-(4-methylthiazol-2-yl)thiazole-4-carboxamide?
- Answer : The compound can be synthesized via coupling reactions using carbodiimide reagents like EDCI/HOBt. For example, similar thiazole-4-carboxamide derivatives are synthesized by reacting carboxylic acids with amines under nitrogen, followed by reflux in ethanol/water mixtures and purification via column chromatography . Key steps include:
- Amide bond formation : Use of EDCI/HOBt to activate the carboxyl group.
- Purification : Preparative TLC or HPLC (e.g., 98–99% purity achieved for analogous compounds) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Coupling | EDCI/HOBt, DMF, RT | 75–95 | 98–99 |
Q. How is the structural integrity of the compound confirmed experimentally?
- Answer : Multi-spectroscopic techniques are employed:
- 1H/13C NMR : Peaks for ethoxyphenyl (δ 1.3–1.4 ppm for CH3, δ 4.0–4.2 ppm for OCH2) and thiazole protons (δ 7.5–8.5 ppm) .
- Mass spectrometry (ESI-MS) : Molecular ion peaks matching theoretical m/z values (e.g., [M+H]+ observed at 373.1 for a related compound) .
- IR spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and thiazole C-S (~680 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address low yields in the final coupling step during synthesis?
- Answer : Optimize reaction conditions based on steric/electronic effects:
- Catalyst screening : Replace EDCI with DCC or use Lawesson’s reagent for sulfur-containing intermediates (e.g., 6% yield improved to 57% in related syntheses) .
- Solvent effects : Test polar aprotic solvents (DMF vs. DMSO) to enhance solubility of aromatic intermediates.
- Temperature control : Reflux at 80–100°C for 12–24 hours, monitoring by TLC .
Q. What strategies resolve contradictions in reported biological activities of similar thiazole derivatives?
- Answer : Systematic comparison of structural analogs and assay conditions:
- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability, as seen in trifluoromethyl-containing derivatives with improved anticancer activity .
- Assay standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls to minimize variability. For example, thiazole derivatives showed IC50 values ranging from 0.5–10 µM depending on substituents .
- Data Table :
| Derivative | Substituent | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|---|
| 4a | 3,4,5-Trimethoxy | 2.1 | MCF-7 | |
| 83 | 4,4-Difluorocyclohexyl | 0.9 | HeLa |
Q. How to design experiments to evaluate the compound’s mechanism of action in cancer models?
- Answer : Combine in vitro and in silico approaches:
- Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR) using fluorescence-based assays.
- Molecular docking : Compare binding affinity with co-crystallized ligands (e.g., PDB ID 1M17) to identify key interactions (e.g., hydrogen bonds with thiazole nitrogen) .
- Apoptosis markers : Measure caspase-3/7 activation via luminescence in treated vs. untreated cells .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
